![molecular formula C19H13ClN2OS B2404169 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105209-68-4](/img/structure/B2404169.png)

3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

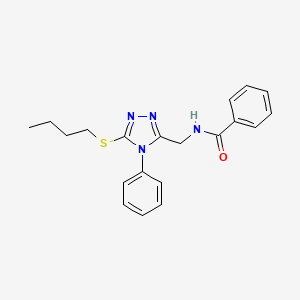

“3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a thienopyrimidine derivative . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized through different methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is similar to those of purine . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them an attractive structural feature in the production of pharmaceutical drugs .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial and Antifungal Activity :

- Compounds similar to 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated higher antifungal activity than fluconazole against Candida fungus species, and also showed significant antibacterial activity (Kahveci et al., 2020).

Chemical Reactivity and Synthesis of Heterocyclic Systems :

- Research has been conducted on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, which are structurally related to the compound . These studies have led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. Some of these synthesized compounds exhibited promising antimicrobial activity (Sirakanyan et al., 2015).

Applications in Organic Chemistry and Biological Activities :

- Pyrimidine and thienopyrimidine derivatives, including compounds similar to this compound, have wide applications in organic chemistry due to their bioactive properties. These compounds have been shown to possess antibacterial, antifungal, and anti-inflammatory activities (Tolba et al., 2018).

Antinociceptive and Anti-inflammatory Properties :

- Thiazolopyrimidine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Some derivatives exhibited significant activities in these areas (Selvam et al., 2012).

Direcciones Futuras

Thienopyrimidine derivatives, including “3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, hold promise in drug development due to their various biological activities . Future research may focus on further exploring their therapeutic potentials and improving their selectivity, efficiency, and safety as anticancer medicines .

Mecanismo De Acción

Target of Action

The primary target of 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, which can lead to the death of the bacteria .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption can lead to ATP depletion, affecting the survival and replication of the bacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . It has been observed that this compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of M. tuberculosis can affect the potency of this compound

Propiedades

IUPAC Name |

3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHZMBXOGJZSKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404092.png)

![4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2404093.png)

![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)

![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)